Fmoc-D-isoGln-OH

Descripción general

Descripción

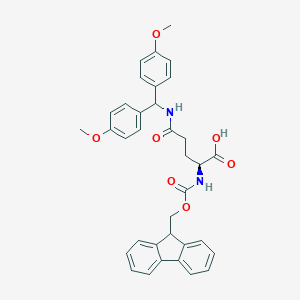

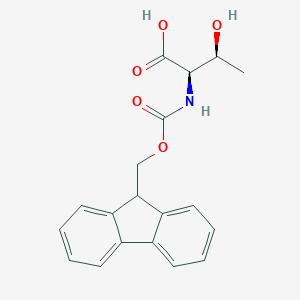

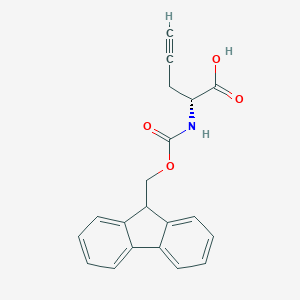

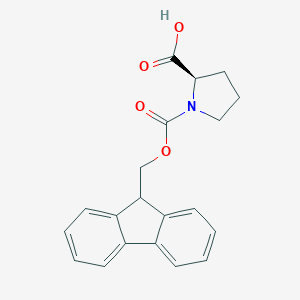

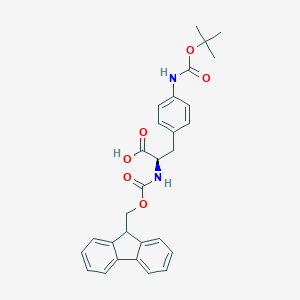

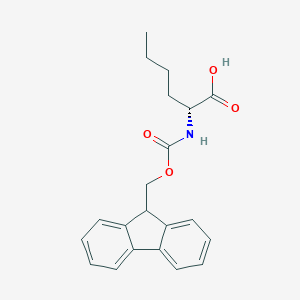

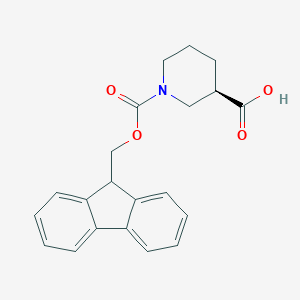

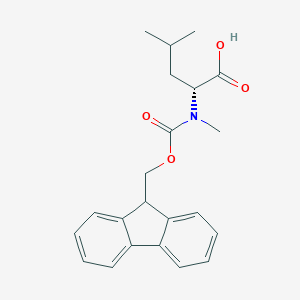

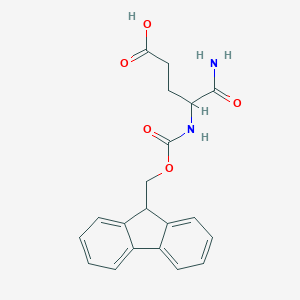

Fmoc-D-isoGln-OH, also known as N-Fmoc-D-isoglutamine, is an amino acid derivative . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis . The molecular formula of this compound is C20H20N2O5 .

Synthesis Analysis

The Fmoc group is one of the most widely used N-protection groups in solid and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This can pose challenges in sensitive molecules that bear reactive electrophilic groups . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported .

Molecular Structure Analysis

The molecular weight of this compound is 368.4 g/mol . The exact mass is 368.13722174 g/mol . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 8 .

Chemical Reactions Analysis

The Fmoc group is resistant to many reaction conditions such as oxidation and reduction in multistep total synthesis . The highly electrophilic byproduct of Fmoc deprotection, dibenzofulvene (Dbf), can induce a variety of side reactions by the capture of incipient nucleophiles .

Aplicaciones Científicas De Investigación

Hidrogeles basados en péptidos

Fmoc-D-isoGln-OH: se utiliza en la creación de hidrogeles basados en péptidos (PHGs), que son materiales biocompatibles adecuados para diversas aplicaciones biológicas, biomédicas y biotecnológicas . Estos hidrogeles están formados por redes hinchadas en agua que pueden contener hasta un 99% de agua, proporcionando un entorno fisiológicamente relevante para los experimentos in vitro.

Sistemas de administración de fármacos

Debido a su biocompatibilidad y propiedades ajustables, los PHGs que contienen This compound pueden diseñarse como sistemas de administración de fármacos. Pueden diseñarse para responder a estímulos específicos, lo que permite la liberación controlada de agentes terapéuticos .

Ingeniería de tejidos

This compound: -los hidrogeles ofrecen un andamiaje prometedor para la ingeniería de tejidos. Su rigidez mecánica y su capacidad para soportar la adhesión celular los hacen ideales para crear matrices de apoyo para la regeneración de tejidos .

Herramientas de diagnóstico para imágenes

La naturaleza de autoensamblaje de This compound permite el desarrollo de herramientas de diagnóstico, particularmente en aplicaciones de imagenología. Los hidrogeles se pueden usar para encapsular agentes de contraste u otros marcadores de imagen .

Andamiajes de bioimpresión

This compound: los derivados se han explorado como materiales para aplicaciones de bioimpresión. Su capacidad para formar hidrogeles autoportantes los hace adecuados para construir estructuras 3D para uso biomédico .

Estudio de enfermedades por mal plegamiento de proteínas

La similitud estructural de los hidrogeles This compound con las fibrillas amiloides los hace útiles para estudiar enfermedades por mal plegamiento de proteínas como el Alzheimer y el Parkinson. Los investigadores pueden usar estos hidrogeles para modelar los procesos de la enfermedad y probar posibles tratamientos .

Safety and Hazards

When handling Fmoc-D-isoGln-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved do not provide additional information on this compound .

Mecanismo De Acción

Target of Action

Fmoc-D-isoGln-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . The removal of the Fmoc group using acidic hydrogenation offers a nonbasic option for the deprotection and in situ protection of the resulting deprotected amine .

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate .

Result of Action

The result of the action of this compound is the protection of the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . This leads to the successful synthesis of peptides of varying lengths and complexities .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the compound is stable under acidic conditions . It is typically stored in a dry environment at 2-8°C . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive substances.

Análisis Bioquímico

Biochemical Properties

Fmoc-D-isoGln-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . The Fmoc group in this compound is base-labile, meaning it can be removed by a base . This property is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .

Propiedades

IUPAC Name |

5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRFDZFXTSDMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435506 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292150-20-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.